Comparative Monolayer Collapse Kinetics: 2-Hydroxytetracosanoic Acid Exhibits Distinct Phase Behavior vs. Non-Hydroxylated C24:0
2-Hydroxytetracosanoic acid (the free acid form of the ethyl ester) displays unique monolayer collapse kinetics and phase coexistence behavior that distinguishes it from non-hydroxylated tetracosanoic acid (lignoceric acid). In Langmuir monolayer studies, 2-hydroxytetracosanoic acid exhibits anomalous phase coexistence between the L2h and L2′ phases over a large surface pressure range, accompanied by a distinct peak in viscosity and elastic modulus as a function of pressure [1]. Three distinct collapse mechanisms have been observed for this α-hydroxy VLCFA: (1) nucleation and growth of three-dimensional aggregates; (2) folding and buckling of the monolayer; and (3) fracture and cracking, with the specific mechanism dependent on compression rate and subphase conditions [2]. This behavior arises directly from the α-hydroxyl group's capacity to participate in lateral hydrogen bonding while maintaining hydrophobic interactions with the alkyl chain region—a feature absent in non-hydroxylated C24:0 analogs, which undergo more uniform collapse via homogeneous nucleation.
| Evidence Dimension | Monolayer phase behavior and collapse mechanism |
|---|---|
| Target Compound Data | Phase coexistence between L2h and L2′ phases over extended pressure range; three distinct collapse mechanisms (nucleation/growth, folding/buckling, fracture/cracking) observed; peak in viscosity and elastic modulus at intermediate pressures |
| Comparator Or Baseline | Non-hydroxylated tetracosanoic acid (lignoceric acid, C24:0): single homogeneous collapse mechanism dominated by nucleation of 3D aggregates; no extended L2h-L2′ phase coexistence |
| Quantified Difference | Qualitative difference in collapse pathway multiplicity and phase diagram complexity (3 collapse modes vs. 1 dominant mode); extended pressure range of phase coexistence not observed in non-hydroxylated analog |
| Conditions | Langmuir monolayer at air-water interface; surface pressure-area isotherms measured via Wilhelmy plate; in situ imaging by light-scattering microscopy |
Why This Matters
For researchers developing lipid-based delivery systems, the distinct interfacial rheology of the 2-hydroxy C24:0 scaffold affects emulsion stability, liposome formation, and the compound's behavior in biomimetic membrane models—properties not replicable with non-hydroxylated fatty acid esters.
- [1] Characterization of Anomalous Flow and Phase Behavior in a Langmuir Monolayer of 2-Hydroxytetracosanoic Acid. Condensed Matter Physics Research. DataPDF. View Source
- [2] Gopal A, Lee KYC. Kinetics of phase transitions in monolayers: collapse. Journal of Physics: Condensed Matter. 2002;14(19):4873-4884. View Source
